![molecular formula C12H17BrN2 B12278238 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is an organic compound with the molecular formula C12H17BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-bromo-phenyl group attached to the ethyl chain makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine typically involves the reaction of 2-bromoacetophenone with piperazine. The process can be summarized as follows:
Starting Materials: 2-bromoacetophenone and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-bromoacetophenone is added to a solution of piperazine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-phenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Substitution reactions can yield various substituted phenyl-ethyl-piperazine derivatives.
- Oxidation reactions can produce ketones or aldehydes.
- Reduction reactions can result in amines or alcohols.
科学研究应用
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 2-bromo-phenyl group allows the compound to bind to these targets with high affinity, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-[2-(4-Bromo-phenyl)-ethyl]-piperazine: Similar structure but with the bromine atom at the para position.
1-[2-(2-Chloro-phenyl)-ethyl]-piperazine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(2-Fluoro-phenyl)-ethyl]-piperazine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H17BrN2 |
|---|---|
分子量 |
269.18 g/mol |
IUPAC 名称 |
1-[2-(2-bromophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H17BrN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 |
InChI 键 |
ULDQWLWNAXLCBW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
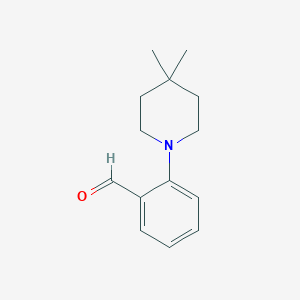
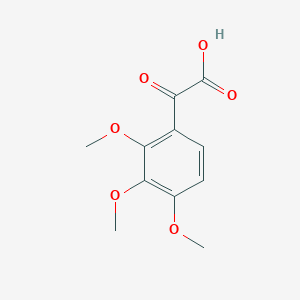
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)

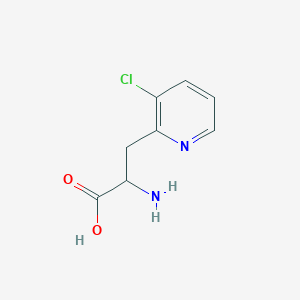
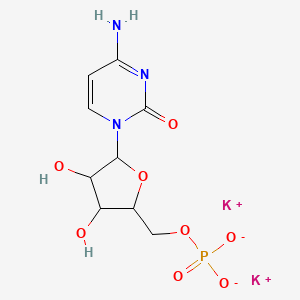
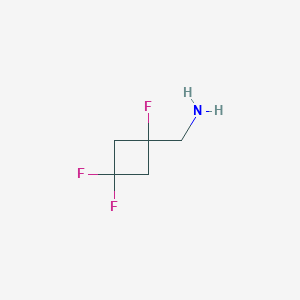
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
